6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine scaffold makes this compound a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which can be catalyzed by transition metals or achieved through metal-free oxidation and photocatalysis . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper or iron salts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow systems to ensure high yield and purity. The use of microreactor-based continuous flow systems has been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, which can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions, often facilitated by bases like potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the imidazo[1,2-a]pyridine core .
Scientific Research Applications
6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-6-chloro imidazo[1,2-a]pyridine: Known for its potent activity against tuberculosis.
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Exhibits significant biological activity against various pathogens.
Uniqueness
6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClN3O3S |
---|---|
Molecular Weight |
313.76 g/mol |
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H12ClN3O3S/c13-8-1-2-11-15-10(6-16(11)5-8)12(17)14-9-3-4-20(18,19)7-9/h1-2,5-6,9H,3-4,7H2,(H,14,17) |
InChI Key |
CLDAJOSWOFCDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.